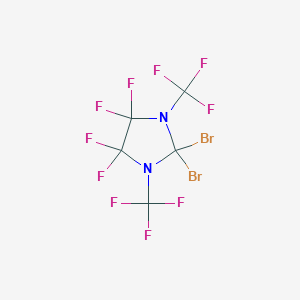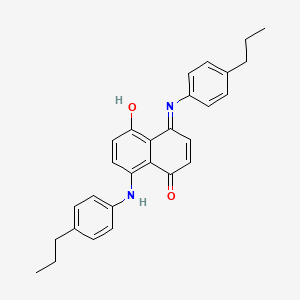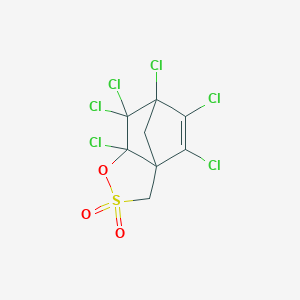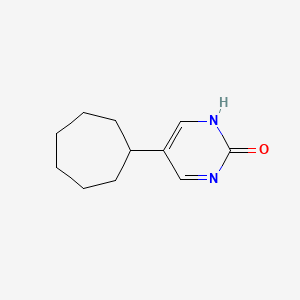![molecular formula C16H18N2O3S B14361178 N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-73-1](/img/structure/B14361178.png)
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide is an organic compound that belongs to the class of amides It features a benzamide core with a phenyl group and a propane-2-sulfonyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 3-aminobenzamide with phenyl isocyanate and propane-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Step 1: React 3-aminobenzamide with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, to form N-phenyl-3-aminobenzamide.
Step 2: Introduce propane-2-sulfonyl chloride to the reaction mixture and allow the reaction to proceed under mild heating. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or nitro groups to the aromatic ring.
Aplicaciones Científicas De Investigación
N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylbenzamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
N-Phenyl-3-aminobenzamide: Precursor in the synthesis of N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide.
Propane-2-sulfonyl chloride: Used as a reagent in the synthesis of sulfonyl-containing compounds.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a propane-2-sulfonyl group attached to the benzamide core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
| 90233-73-1 | |
Fórmula molecular |
C16H18N2O3S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-phenyl-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H18N2O3S/c1-12(2)22(20,21)18-15-10-6-7-13(11-15)16(19)17-14-8-4-3-5-9-14/h3-12,18H,1-2H3,(H,17,19) |
Clave InChI |
ZLLOOQGGRWTWQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)







